Methotrexate Methotrexate Methotrexate is an antimetabolite and antifolate agent with antineoplastic and immunosuppressant activities. Methotrexate binds to and inhibits the enzyme dihydrofolate reductase, resulting in inhibition of purine nucleotide and thymidylate synthesis and, subsequently, inhibition of DNA and RNA syntheses. Methotrexate also exhibits potent immunosuppressant activity although the mechanism(s) of actions is unclear.
Methotrexate is an antineoplastic and immunosuppressive agent widely used in the therapy of leukemia, lymphoma, solid tumors, psoriasis and rheumatoid arthritis. When given in high intravenous doses, methotrexate can cause acute elevations in serum enzymes, and long term methotrexate therapy has been associated with frequent but mild elevations in serum liver enzymes and, more importantly, with development of chronic liver injury, progressive fibrosis, cirrhosis and portal hypertension.
Methotrexate, also known as amethopterin or mexate, belongs to the class of organic compounds known as glutamic acid and derivatives. Glutamic acid and derivatives are compounds containing glutamic acid or a derivative thereof resulting from reaction of glutamic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Methotrexate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Methotrexate has been detected in multiple biofluids, such as urine and blood. Within the cell, methotrexate is primarily located in the cytoplasm and membrane (predicted from logP). In humans, methotrexate is involved in the methotrexate action pathway. Methotrexate is a potentially toxic compound.
Brand Name: Vulcanchem
CAS No.: 59-05-2
VCID: VC0535133
InChI: InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m0/s1
SMILES: CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Molecular Formula: C20H22N8O5
Molecular Weight: 454.4 g/mol

Methotrexate

CAS No.: 59-05-2

Inhibitors

VCID: VC0535133

Molecular Formula: C20H22N8O5

Molecular Weight: 454.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Methotrexate - 59-05-2

CAS No. 59-05-2
Product Name Methotrexate
Molecular Formula C20H22N8O5
Molecular Weight 454.4 g/mol
IUPAC Name (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid
Standard InChI InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m0/s1
Standard InChIKey FBOZXECLQNJBKD-ZDUSSCGKSA-N
Isomeric SMILES CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
SMILES CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Canonical SMILES CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Appearance Yellow to orange crystalline powder.
Colorform Orange-brown, crystalline powde
Melting Point 365 to 399 °F (decomposes) (NTP, 1992)
195 °C
195°C
356-399°F
Physical Description Methotrexate is an odorless yellow to orange-brown crystalline powder. (NTP, 1992) It is a chemotherapy drug that interferes with DNA and RNA synthesis.
Solid
Bright yellow-orange, odorless, crystalline powder.
Description Methotrexate is an antimetabolite and antifolate agent with antineoplastic and immunosuppressant activities. Methotrexate binds to and inhibits the enzyme dihydrofolate reductase, resulting in inhibition of purine nucleotide and thymidylate synthesis and, subsequently, inhibition of DNA and RNA syntheses. Methotrexate also exhibits potent immunosuppressant activity although the mechanism(s) of actions is unclear.
Methotrexate is an antineoplastic and immunosuppressive agent widely used in the therapy of leukemia, lymphoma, solid tumors, psoriasis and rheumatoid arthritis. When given in high intravenous doses, methotrexate can cause acute elevations in serum enzymes, and long term methotrexate therapy has been associated with frequent but mild elevations in serum liver enzymes and, more importantly, with development of chronic liver injury, progressive fibrosis, cirrhosis and portal hypertension.
Methotrexate, also known as amethopterin or mexate, belongs to the class of organic compounds known as glutamic acid and derivatives. Glutamic acid and derivatives are compounds containing glutamic acid or a derivative thereof resulting from reaction of glutamic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Methotrexate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Methotrexate has been detected in multiple biofluids, such as urine and blood. Within the cell, methotrexate is primarily located in the cytoplasm and membrane (predicted from logP). In humans, methotrexate is involved in the methotrexate action pathway. Methotrexate is a potentially toxic compound.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 15475-56-6 (hydrochloride salt)
7413-34-5 (di-hydrochloride salt)
Shelf Life >2 years if stored properly
Solubility less than 1 mg/mL at 66° F (NTP, 1992)
Insoluble in water , alcohol, chloroform, ether; slightly soluble in dilute hydrochloric acid; soluble in dil solns of alkali hydroxides and carbonates.
Practically insoluble in water and in alcohol.
In water, 2.6X10+3 mg/L at 25 °C /Estimated/
1.71e-01 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Amethopterin
Dicesium Salt Methotrexate
Hydrate, Methotrexate
Methotrexate
Methotrexate Hydrate
Methotrexate Sodium
Methotrexate, (D)-Isomer
Methotrexate, (DL)-Isomer
Methotrexate, Dicesium Salt
Methotrexate, Disodium Salt
Methotrexate, Sodium Salt
Mexate
Sodium, Methotrexate
Vapor Pressure 2.1X10-19 mm Hg at 25 °C /Estimated/
Reference 1. Bannwarth B, Labat L, Moride Y, Schaeverbeke T. Methotrexate in rheumatoid arthritis. An update. Drugs. 1994 Jan;47(1):25-50. doi: 10.2165/00003495-199447010-00003. PMID: 7510620.

2. Scheinfeld N. Three cases of toxic skin eruptions associated with methotrexate and a compilation of methotrexate-induced skin eruptions. Dermatol Online J. 2006 Dec 10;12(7):15. PMID: 17459301.

3. Rajagopalan PT, Zhang Z, McCourt L, Dwyer M, Benkovic SJ, Hammes GG. Interaction of dihydrofolate reductase with methotrexate: ensemble and single-molecule kinetics. Proc Natl Acad Sci U S A. 2002 Oct 15;99(21):13481-6. doi: 10.1073/pnas.172501499. Epub 2002 Oct 1. PMID: 12359872; PMCID: PMC129699.

4. Lopez-Olivo MA, Siddhanamatha HR, Shea B, Tugwell P, Wells GA, Suarez-Almazor ME. Methotrexate for treating rheumatoid arthritis. Cochrane Database Syst Rev. 2014 Jun 10;2014(6):CD000957. doi: 10.1002/14651858.CD000957.pub2. PMID: 24916606; PMCID: PMC7047041.

5. Brody M, Böhm I, Bauer R. Mechanism of action of methotrexate: experimental evidence that methotrexate blocks the binding of interleukin 1 beta to the interleukin 1 receptor on target cells. Eur J Clin Chem Clin Biochem. 1993 Oct;31(10):667-74. doi: 10.1515/cclm.1993.31.10.667. PMID: 8292668.
PubChem Compound 126941
Last Modified Nov 11 2021
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